Cas no 1361769-53-0 (Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H11F3N2O3/c1-5-3-6(4-14)7(9(16)17-2)8(15-5)18-10(11,12)13/h3H,4,14H2,1-2H3
- InChI Key: IFRYRCPAEHDDSW-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=O)OC)C(=CC(C)=N1)CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 1.5
- Topological Polar Surface Area: 74.4
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001734-1g |
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate |
1361769-53-0 | 97% | 1g |
$1,663.20 | 2022-03-01 | |
Alichem | A022001734-500mg |
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate |
1361769-53-0 | 97% | 500mg |
$1,058.40 | 2022-03-01 |
Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
Chemical Compound CAS No. 1361769-53-0: Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate
The compound Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate with CAS No. 1361769-53-0 is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethoxy group, an aminomethyl group, and a methyl group, along with a methyl ester functionality. Its structure not only imparts it with interesting chemical properties but also positions it as a potential candidate for various applications in drug discovery and advanced materials.
Recent studies have highlighted the importance of Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate in the development of novel agrochemicals and pharmaceutical agents. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of the compound. Additionally, the presence of the aminomethyl group introduces potential sites for further functionalization, enabling the creation of derivatives with tailored biological activities.
In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving pyridine derivatives and various substitution reactions. The methyl ester functionality can be readily converted into other forms, such as free carboxylic acids or other esters, depending on the desired application. This flexibility in chemical modification makes Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate a valuable intermediate in organic synthesis.
From an environmental standpoint, researchers have been investigating the biodegradation pathways of this compound to ensure its safe use in agricultural and industrial settings. Preliminary findings suggest that under controlled conditions, the compound exhibits moderate biodegradability, which aligns with current sustainability goals in chemical manufacturing.
Moreover, computational chemistry studies have provided insights into the electronic properties and reactivity of Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate. Quantum mechanical calculations reveal that the molecule has a conjugated system that facilitates electron delocalization, enhancing its stability and reactivity in certain chemical transformations.
In conclusion, Methyl 4-(aminomethyl)-6-methyl-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1361769-53-0) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, underscores its potential to contribute significantly to future innovations in chemistry and related fields.
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